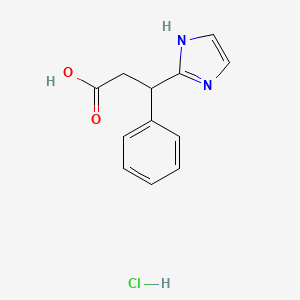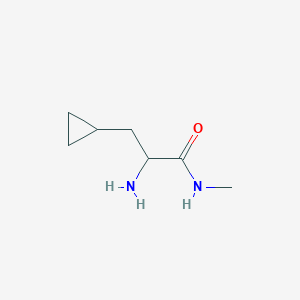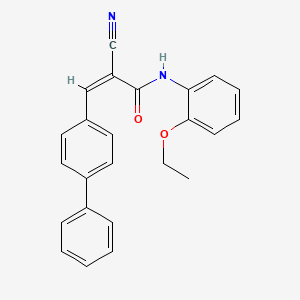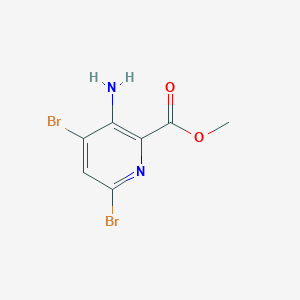
1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as PPAP, and it is a piperazine derivative that has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Alzheimer's Disease Research
The multifunctional therapeutic potential of derivatives related to 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one has been explored in Alzheimer's disease research. These compounds, notably 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, are identified as selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors. Their synthesis and biological evaluation demonstrate significant potential in inhibiting acetylcholinesterase activity and preventing the aggregation of amyloid β, a key pathological feature of Alzheimer's disease. This research highlights the compound's role in exploring new treatments for neurodegenerative disorders (Umar et al., 2019).
Antihypertensive and Antiarrhythmic Potential
Further research into related 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which share structural motifs with this compound, has demonstrated promising antiarrhythmic and antihypertensive activities. These compounds, particularly those with a 3-(4-arylpiperazin-1-yl)propyl moiety, have shown strong potential in treating arrhythmias and hypertension, suggesting a possible therapeutic application in cardiovascular diseases. The effectiveness of these derivatives is attributed to their alpha-adrenolytic properties, highlighting the significance of the 1-phenylpiperazine moiety (Malawska et al., 2002).
Synthesis and Application in Chemistry
An efficient asymmetric approach for synthesizing functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones, which are structurally related to this compound, has been developed. This method, involving a nucleophilic addition-cyclization process, showcases the compound's utility in organic synthesis and the development of novel chemical entities with potential biological activities (Han et al., 2019).
Thermochemistry and Coordination Chemistry
Research on the thermochemistry of adducts of bis(2,4-pentanedionato)zinc with heterocyclic amines, including those structurally akin to this compound, has contributed to understanding the enthalpic properties of zinc-nitrogen bonds. This work aids in the design of new metal-organic frameworks and coordination compounds with specific thermal and chemical properties (Dunstan, 1999).
Anticancer Research
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. These efforts include the development of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which were tested against various cancer cell lines, revealing some compounds' potential in cancer therapy (Kumar et al., 2013).
Propriétés
IUPAC Name |
1-pyridin-2-yl-4-(2-pyridin-3-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(10-13-4-3-6-17-11-13)19-8-9-20(16(22)12-19)14-5-1-2-7-18-14/h1-7,11H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYOGJUEOOBFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676703.png)


![1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2676709.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676712.png)


![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)


![1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2676722.png)
